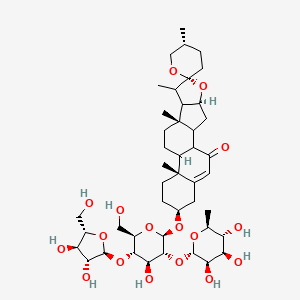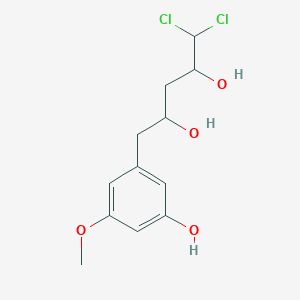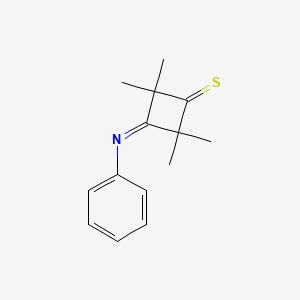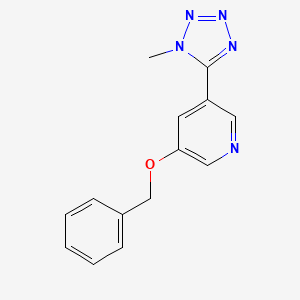
(1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a 3,4-difluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into various reduced forms, such as amines.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, fluorinated biaryl derivatives, and various functionalized organic compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid is used as a building block for synthesizing complex organic molecules. It is particularly valuable in the synthesis of fluorinated biaryl derivatives via Suzuki-Miyaura cross-coupling reactions .
Biology
This compound has shown potential in biological research, particularly in the development of enzyme inhibitors and probes for studying biological pathways .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has been investigated for its cytostatic activity against various cancer cell lines .
Industry
Industrially, this compound is used in the production of advanced materials, including liquid crystals and polymers. Its unique chemical properties make it suitable for applications in electronics and optoelectronics .
Mécanisme D'action
The mechanism of action of (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Difluorophenylboronic acid
- 4-Fluorophenylboronic acid
- 3-Fluorophenylboronic acid
- Phenylboronic acid
Uniqueness
Compared to similar compounds, (1-(3,4-Difluorophenyl)-1H-pyrazol-4-yl)boronic acid offers unique advantages due to the presence of both the pyrazole ring and the 3,4-difluorophenyl group. These structural features enhance its reactivity and specificity in various chemical reactions, making it a versatile tool in synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C9H7BF2N2O2 |
|---|---|
Poids moléculaire |
223.97 g/mol |
Nom IUPAC |
[1-(3,4-difluorophenyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C9H7BF2N2O2/c11-8-2-1-7(3-9(8)12)14-5-6(4-13-14)10(15)16/h1-5,15-16H |
Clé InChI |
UPJZCDHYZPGZAG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN(N=C1)C2=CC(=C(C=C2)F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,7R)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B14085085.png)
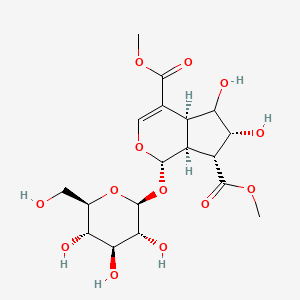
![Benzoic acid, 4-[4-(2-oxiranyl)butoxy]-, 4-methoxyphenyl ester](/img/structure/B14085096.png)
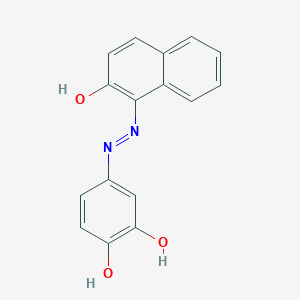
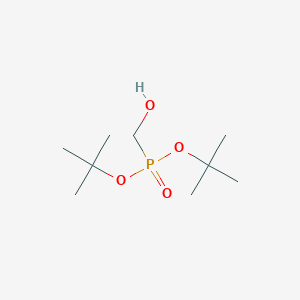
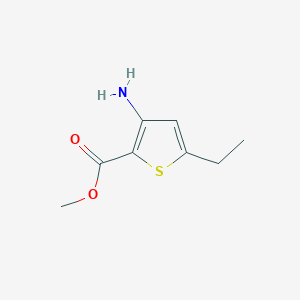
![2-Butyl-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085138.png)
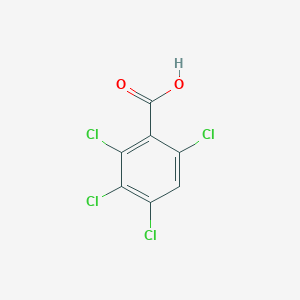
![1-(3,4-Dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085154.png)
